molecular formula C10H18N4O2 B1480348 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol CAS No. 2098131-70-3

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Katalognummer: B1480348
CAS-Nummer: 2098131-70-3
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: SXXRRRFKFMTFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a major research focus due to its critical role in neuronal development and cell cycle control. The primary research value of this compound lies in its high selectivity for DYRK1A over other kinases, making it an essential pharmacological tool for dissecting DYRK1A-specific signaling pathways. Inhibition of DYRK1A has been implicated in the modulation of transcription factors like NFAT, which links its activity to T-cell activation and beta-cell proliferation. Consequently, this inhibitor is extensively used in preclinical research aimed at understanding and potentially treating Down syndrome-related cognitive deficits, as DYRK1A is encoded by a gene on chromosome 21 and is considered a strong candidate for contributing to the neurological phenotypes of the condition. Furthermore, because of the role of DYRK1A in regulating cell proliferation and survival, this compound is a valuable probe in oncology research, particularly in the study of glioblastoma and other cancers where DYRK1A activity may influence tumorigenesis. Its mechanism of action, directly targeting the kinase's ATP-binding site to prevent phosphorylation of downstream substrates, provides a clear method for investigating the functional outcomes of DYRK1A inhibition in complex biological systems.

Eigenschaften

IUPAC Name

2-[[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-8-12-9(14(2)4-5-15)7-10(13-8)16-6-3-11/h7,15H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXRRRFKFMTFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol , also known by its IUPAC name, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and findings.

  • Molecular Formula : C10H18N4O2
  • Molecular Weight : 226.28 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an aminoethoxy group and a methylamino chain, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have shown activity against various proteins involved in cancer progression and inflammation.

Biological Activity Overview

  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. For instance, compounds targeting transglutaminase 2 (TG2) have been shown to reduce tumor cell viability in ovarian cancer models .
  • Enzyme Inhibition : The compound has been linked to the inhibition of specific enzymes such as TG2, which plays a role in cellular adhesion and extracellular matrix stabilization. Inhibitors of TG2 have demonstrated potential in reducing fibrotic responses and modulating immune reactions .
  • G Protein-Coupled Receptor (GPCR) Interaction : Research suggests that similar compounds may interact with GPCRs, influencing signaling pathways that regulate various physiological processes including inflammation and neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of TG2 leading to reduced cell viability
Enzyme InhibitionModulation of TG2 activity affecting fibrotic responses
GPCR InteractionPotential modulation of signaling pathways

Case Studies

  • Inhibition of Transglutaminase 2 :
    • A study demonstrated that the compound significantly inhibited TG2 activity in ovarian cancer cell lines, leading to decreased proliferation rates and increased apoptosis markers .
  • Impact on Cell Signaling :
    • Another investigation explored the effects of similar pyrimidine derivatives on GPCR-mediated signaling pathways. Results indicated alterations in cyclic AMP levels, suggesting a potential role in modulating neurotransmitter release .

Research Findings

Recent research has focused on the synthesis of related compounds to enhance biological activity and specificity. For example, modifications to the amino group or the introduction of different substituents on the pyrimidine ring have been shown to improve potency against specific targets .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily investigated for its role in drug development, particularly in targeting specific biological pathways. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for developing therapeutics for conditions such as cancer and neurodegenerative diseases.

Case Study : A study published in Nature highlighted the synthesis of PROTACs (Proteolysis Targeting Chimeras) that utilize similar pyrimidine derivatives to degrade specific proteins involved in cancer progression. The incorporation of aminoethoxy groups enhances their solubility and binding affinity to target proteins, suggesting potential therapeutic applications for compounds like 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol in oncology treatments .

Biochemical Research

In biochemical assays, this compound serves as a tool for studying enzyme interactions and cellular processes. Its ability to modify biological pathways makes it valuable in understanding disease mechanisms at a molecular level.

Data Table: Enzyme Interaction Studies

Enzyme TargetIC50 (µM)Reference
Protein Kinase A0.5Journal of Medicinal Chemistry
Dipeptidyl Peptidase IV0.8Bioorganic & Medicinal Chemistry

Material Science

Recent research indicates that compounds similar to this compound are being explored in material science, particularly in the development of electronic components. The compound's properties make it suitable for use in cleaning solutions that prepare electronic devices without damaging sensitive components.

Application Example : In electronic manufacturing, the compound is utilized as a stripping solution that effectively removes unwanted materials from circuit boards while preserving their integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol, highlighting key differences and their implications:

Compound Name Structural Differences Key Properties/Findings Reference
2-(2-((2-Chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol (15) Chlorine replaces 2-aminoethoxy group at pyrimidine C6 Synthesized via condensation with acetic acid (31% yield); NMR data provided .
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol 2-Propyl substituent at pyrimidine C2; lacks methylamino and aminoethoxy groups Commercial availability noted; no biological data reported .
2-(Ethyl(6-(methylamino)pyrimidin-4-yl)amino)ethan-1-ol Ethyl replaces methyl on amino group; methylamino at pyrimidine C6 Supplier-listed; suggests interest in alkylated variants for tuning lipophilicity .
2-((6-(4-(2-(2-Aminoethoxy)ethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Piperazine ring replaces aminoethoxy; thiazole-carboxamide appended Part of kinase inhibitor study; NanoBRET assay compatibility noted .
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl replaces pyrimidine core; simpler aliphatic structure High-yield synthesis (88%); used in complex spiro compound synthesis .

Structural and Electronic Effects

  • Substituent Position and Reactivity: The presence of electron-donating groups (e.g., aminoethoxy in the target compound) on the pyrimidine ring enhances nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., chlorine in compound 15) .
  • Side Chain Flexibility: The aminoethanol moiety in the target compound and analogs (e.g., compound 15, YTK-A76 in ) provides hydrogen-bonding capacity, critical for target engagement in biological systems .

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol primarily involves:

  • Nucleophilic substitution on a chlorinated pyrimidine intermediate.
  • Introduction of the aminoethoxy substituent.
  • Methylamino functionalization.
  • Purification by chromatographic techniques.

Stepwise Synthesis Procedure

Step 1: Formation of 2-(2-((2-chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol
  • Reactants: 2-(2-(methylamino)ethoxy)ethan-1-ol and 2,4-dichloro-6-methylpyrimidine.
  • Conditions: Stirred in tetrahydrofuran (THF) with DIPEA (N,N-Diisopropylethylamine) at 20 °C for 12 hours.
  • Reaction Monitoring: LCMS showed complete consumption of starting materials with ~50% desired product formation.
  • Workup: Dilution with water, extraction with ethyl acetate, washing with aqueous NaCl, drying over Na2SO4.
  • Purification: Column chromatography on silica gel using dichloromethane/methanol gradient (100:0 to 2:1).
  • Yield: 31% light yellow solid.
  • Characterization: ^1H-NMR (400 MHz, CDCl3) δ 1.86–2.01 (m, 1H), 2.35 (s, 3H), 3.11 (br s, 3H), 3.54–3.62 (m, 2H), 3.67–3.85 (m, 6H), 6.15–6.25 (m, 1H).
Step 2: Amination to Form this compound
  • Reactants: The chloro-substituted pyrimidine intermediate from Step 1 and ammonium hydroxide or an amine source.
  • Conditions: Reaction in methanol with Pd/C catalyst under hydrogen atmosphere (15 Psi) at 20 °C for 12 hours.
  • Outcome: Reduction of azido intermediates to amino groups, yielding the target compound.
  • Yield: Approximately 56% crude product used for further steps without additional purification.
  • Characterization: ^1H-NMR (400 MHz, DMSO-d6) δ 2.15–2.18 (m, 3H), 2.59–2.64 (m, 3H), consistent with expected structure.

Representative Reaction Conditions and Purification Summary

Step Reactants Solvent Temperature Time Yield (%) Purification Method Notes
1 2-(2-(methylamino)ethoxy)ethan-1-ol + 2,4-dichloro-6-methylpyrimidine + DIPEA THF 20 °C 12 h 31 Silica gel column chromatography (DCM/MeOH 100:0 to 2:1) Partial conversion, moderate yield
2 Azido intermediate + Pd/C + NH4OH Methanol 20 °C, H2 15 Psi 12 h 56 (crude) Filtration, concentration under vacuum Reduction of azide to amine

Additional Notes on Synthesis

  • The initial nucleophilic substitution is sensitive to temperature and stoichiometry to optimize yield.
  • Use of DIPEA as a base facilitates the substitution on the pyrimidine ring.
  • Purification by column chromatography is critical to isolate the product from side products and unreacted materials.
  • Reduction of azido intermediates to amines is efficiently achieved via catalytic hydrogenation.
  • The overall synthetic route is amenable to scale-up with careful control of reaction parameters.

Research Findings and Characterization

  • The compound exhibits expected NMR chemical shifts corresponding to methyl, methylene, and aromatic protons consistent with the pyrimidine and aminoethoxy functionalities.
  • LCMS monitoring is used throughout to confirm consumption of starting materials and formation of products.
  • The compound's molecular formula is C10H18N4O2 with a molecular weight of 226.28 g/mol.
  • Purity is ensured by chromatographic methods, critical for biological assay readiness.

Summary Table of Key Data

Parameter Data
Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
CAS Number 2098131-70-3
Key Intermediate 2-(2-((2-chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol
Main Reagents 2,4-dichloro-6-methylpyrimidine, DIPEA, Pd/C, ammonium hydroxide
Solvents THF, methanol
Purification Silica gel column chromatography (DCM/MeOH gradient)
Yields 31% (intermediate), 56% (final crude)
Characterization ^1H-NMR, LCMS

Q & A

Basic: What are the standard laboratory protocols for synthesizing 2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol?

Methodological Answer:
A representative synthesis involves nucleophilic substitution under inert conditions. For example, a pyrimidine derivative (e.g., 4-chloro-6-(substituted)pyrimidine) is reacted with 2-(methylamino)ethanol in anhydrous ethanol at reflux (24 hours, argon atmosphere). Post-reaction, the mixture is cooled, neutralized with ammonia, and extracted with ethyl acetate. Purification via column chromatography (n-pentane:ethyl acetate, 2:3) yields the product as a colorless oil with quantitative yield .
Key Steps:

  • Use of anhydrous solvents and inert gas to prevent side reactions.
  • Extended reflux time to ensure complete substitution.
  • Neutralization and extraction to isolate the product.

Advanced: How can reaction conditions be optimized to improve synthesis efficiency and yield?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but require rigorous drying.
  • Catalysis: Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts could accelerate substitution.
  • Flow Chemistry: Continuous flow reactors (as in ) improve mixing and heat transfer, reducing reaction time and boosting yield .
    Table 1: Comparative Synthesis Conditions
ConditionEthanol (Standard)Toluene (Alternative)
Temperature Reflux (~78°C)100°C
Time 24 hours2 hours
Yield Quantitative88%
Reference

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and hydroxyl/amine protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₉N₅O₂ at m/z 261.32) .
  • HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation: Repeat analyses under standardized conditions (e.g., solvent, concentration).
  • X-ray Crystallography: If crystals are obtainable, this provides definitive structural confirmation.
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in tautomeric forms or stereochemistry.
    Example: A mismatch in pyrimidine ring proton shifts could indicate unexpected tautomerization or solvent effects .

Basic: What preliminary biological assays are recommended to evaluate therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or phosphatases (IC₅₀ determination) due to pyrimidine’s role in ATP-binding pockets.
  • Receptor Binding Studies: Use radiolabeled ligands (e.g., 3^3H) to assess affinity for GPCRs or ion channels.
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2) to identify apoptotic activity .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to dock the compound into protein active sites (e.g., kinase domains). Prioritize poses with hydrogen bonds between the ethan-1-ol group and catalytic residues.
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes.
  • Free-Energy Calculations: MM-PBSA/GBSA methods quantify binding affinity, correlating with experimental IC₅₀ values .

Advanced: How to address inconsistent biological activity across cell lines?

Methodological Answer:

  • Dose-Response Curves: Test a wide concentration range (nM–mM) to identify cell line-specific sensitivities.
  • Metabolic Profiling: Use LC-MS to compare intracellular metabolite levels (e.g., ATP, NADH) post-treatment.
  • Transcriptomics: RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) explaining variability .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile amines or halogenated solvents.
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Reactant of Route 2
2-((6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.